molecular formula C18H23N3O B3198849 N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide CAS No. 1016683-04-7

N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide

Cat. No.: B3198849
CAS No.: 1016683-04-7
M. Wt: 297.4 g/mol
InChI Key: IYFLUPZUCRRCIR-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide is a propanamide derivative featuring a 4-aminomethylphenyl group at the terminal amide nitrogen and a benzyl(methyl)amino substituent at the 3-position of the propanamide backbone (Fig. 1). This compound is commercially available for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-21(14-16-5-3-2-4-6-16)12-11-18(22)20-17-9-7-15(13-19)8-10-17/h2-10H,11-14,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFLUPZUCRRCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC1=CC=C(C=C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165894
Record name N-[4-(Aminomethyl)phenyl]-3-[methyl(phenylmethyl)amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016683-04-7
Record name N-[4-(Aminomethyl)phenyl]-3-[methyl(phenylmethyl)amino]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016683-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminomethyl)phenyl]-3-[methyl(phenylmethyl)amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related propanamide derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Compound Name Key Substituents Structural Features Potential Applications Reference
N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide 4-aminomethylphenyl, benzyl(methyl)amino Polar amine groups enhance solubility; aromatic rings enable π-π interactions Enzyme inhibition, receptor modulation
N-benzyl-3-(4-methoxyphenyl)propanamide 4-methoxyphenyl, benzyl Methoxy group increases electron density; simpler substituents Antioxidant studies, synthetic intermediates
3-(Diethylamino)-N-[4-(quinazolinylidene)phenyl]propanamide Diethylamino, quinazoline ring Extended conjugation via quinazoline; diethylamino enhances lipophilicity Anticancer or kinase inhibition
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide 4-chlorophenyl, hydroxycyclopropane Chlorine substituent enhances electronegativity; hydroxamic acid moiety Antioxidant or metal chelation
Bicalutamide-related propanamide (e.g., 2-hydroxy-2-methylpropanamide) Trifluoromethyl, cyano groups Electron-withdrawing groups improve metabolic stability Androgen receptor antagonism

Key Research Findings

  • Solubility: The 4-aminomethylphenyl group enhances aqueous solubility compared to chlorophenyl or trifluoromethyl analogs .
  • Target Selectivity: Benzyl(methyl)amino groups may reduce off-target effects compared to diethylamino substituents, which are bulkier and less selective .
  • Stability : Lacking electron-withdrawing groups (e.g., CF₃), the compound may exhibit shorter half-life than bicalutamide analogs but could be optimized via prodrug strategies .

Biological Activity

N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide (commonly referred to as compound 1) is a synthetic compound with significant biological activity. Its molecular formula is C₁₈H₂₃N₃O, and it has a molecular weight of 297.39 g/mol. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an aminomethyl group attached to a phenyl ring and a benzyl(methyl)amino group linked to a propanamide moiety. This configuration is essential for its biological activity, as it influences solubility and binding interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes, including DNA methyltransferases, which are crucial in cancer biology .

The mechanism of action involves the interaction of the compound with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain methyltransferases, which play a role in gene regulation and cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N,N-Dimethyl-4-(aminomethyl)anilineContains dimethyl amineAntimicrobialLacks propanamide linkage
BenzylamineSimple amine structureLimited activityNo aromatic substituents
N-(4-Aminobenzyl)-2-propanamineSimilar amine functionalityAntidepressant propertiesDifferent alkane chain length

This table illustrates that while several compounds share structural similarities, the unique combination of functional groups in compound 1 may enhance its solubility and bioavailability compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit human DNA methyltransferases (DNMTs), which are implicated in various cancers. For instance, one derivative exhibited an EC50 value of 0.9 μM against DNMT3A, indicating potent inhibitory activity .
  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, comparable to established chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the phenyl ring and the amine groups significantly affect the biological activity, emphasizing the importance of specific substituents in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide, and how can reaction yields be optimized?

  • Methodology :

  • Reductive Amination : A common approach involves reductive amination of intermediate amines with ketones or aldehydes. For example, the reaction of 3-[benzyl(methyl)amino]propanal with 4-(aminomethyl)aniline in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) can yield the target compound. Purification via silica gel chromatography (0–20% ethyl acetate in hexane) is recommended .
  • Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of aldehyde to amine) and monitor reaction progress via TLC or LC-MS. Temperature control (25–40°C) and inert atmospheres (N2/Ar) improve reproducibility.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR (400–500 MHz in CDCl3 or DMSO-d6) confirm backbone connectivity. For example, the benzyl(methyl)amino group appears as a singlet (~δ 2.92 ppm for CH3) and a multiplet (~δ 3.61 ppm for CH2) .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) ensures ≥95% purity. Retention times (tR) can be cross-referenced with standards .
  • Elemental Analysis : Verify C, H, N content (±0.4% of theoretical values) to rule out hygroscopicity or solvate formation .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

  • Methodology :

  • Analog Synthesis : Modify the benzyl or aminomethyl groups (e.g., substituents like fluoro, methoxy) to assess steric/electronic effects. Compare IC50 values in enzymatic assays (e.g., kinase inhibition) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., BRAFV600E). Focus on hydrogen bonding with the propanamide carbonyl and hydrophobic interactions with the benzyl group .
  • Data Interpretation : Statistically significant differences in activity (p < 0.05, ANOVA) between analogs indicate critical functional groups .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Experimental Design :

  • Solubility Profiling : Use shake-flask methods in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). Centrifuge samples (10,000 rpm, 10 min) and quantify via UV-Vis (λmax ~255 nm) .
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 6 months). Monitor hydrolytic stability via LC-MS for deamination or oxidation products (e.g., quinone derivatives under oxidative conditions) .
  • Contradiction Analysis : Compare results across labs by standardizing protocols (e.g., USP guidelines) and validating instrumentation with reference standards .

Q. What in vitro models are suitable for assessing cellular uptake and metabolism of this compound?

  • Approaches :

  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport (Papp) to predict intestinal absorption. Use LC-MS/MS to detect metabolites like hydrolyzed propanamide or N-dealkylated products .
  • Hepatic Microsomes : Incubate with human liver microsomes (1 mg/mL) and NADPH. Quench reactions with ice-cold acetonitrile, then analyze for phase I/II metabolites .
  • Data Correlation : Compare metabolic stability (t1/2) with computational predictions (e.g., CYP450 docking via Schrödinger Suite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide
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N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.